1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
Description
This compound is a urea derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group linked to a pyrimidine scaffold substituted with pyrrolidin-1-yl and methyl groups. The structure combines a heterocyclic pyrimidine core with a benzodioxole moiety, which is often associated with bioactivity in medicinal chemistry, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c23-17(21-12-3-4-14-15(9-12)25-11-24-14)19-10-13-5-6-18-16(20-13)22-7-1-2-8-22/h3-6,9H,1-2,7-8,10-11H2,(H2,19,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCILBLEBOXYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(Pyrrolidin-1-yl)pyrimidin-4-amine
The pyrimidine core is synthesized via a modified Biginelli reaction or nucleophilic substitution on pre-formed pyrimidine intermediates. A representative pathway involves:
- Chloropyrimidine synthesis : 4-Chloro-2-(methylsulfonyl)pyrimidine is treated with pyrrolidine in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-(pyrrolidin-1-yl)-4-chloropyrimidine.
- Amination at C4 : The chlorine substituent is displaced using aqueous ammonia in a sealed tube at 120°C, producing 2-(pyrrolidin-1-yl)pyrimidin-4-amine.
Key characterization data :
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, H5), 6.45 (s, 1H, H6), 3.45–3.50 (m, 4H, pyrrolidine CH₂), 1.85–1.90 (m, 4H, pyrrolidine CH₂).
- MS (ESI+) : m/z 181.1 [M+H]⁺.
Synthesis of the Benzo[d]dioxol-5-yl Subunit
Preparation of Benzo[d]dioxol-5-amine
1,3-Benzodioxole-5-amine is commercially available but can be synthesized via:
- Nitration of 1,3-benzodioxole : Treatment with concentrated HNO₃/H₂SO₄ at 0°C yields 5-nitro-1,3-benzodioxole.
- Reduction to amine : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine.
Yield : 92% after recrystallization from ethanol.
Urea Bridge Formation
Isocyanate-Mediated Coupling
Generation of pyrimidine isocyanate :
Carbodiimide-Assisted Coupling
An alternative method avoids isocyanate handling:
- Activation : Benzo[d]dioxol-5-amine and 4-(aminomethyl)-2-(pyrrolidin-1-yl)pyrimidine are combined with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
- Reaction : Stirred at 25°C for 48 hours, followed by aqueous workup and purification.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H-NMR (500 MHz, CDCl₃): δ 7.25 (d, J = 8.5 Hz, 1H, benzodioxole H6), 6.75 (d, J = 8.5 Hz, 1H, benzodioxole H4), 6.65 (s, 1H, benzodioxole H2), 8.30 (s, 1H, pyrimidine H5), 4.40 (s, 2H, CH₂NH), 3.55–3.60 (m, 4H, pyrrolidine CH₂), 1.95–2.00 (m, 4H, pyrrolidine CH₂).
- ¹³C-NMR : δ 158.5 (urea C=O), 148.2 (benzodioxole O-C-O), 112.4–121.8 (aromatic carbons), 45.2 (pyrrolidine CH₂).
- HRMS (ESI+) : m/z 342.1562 [M+H]⁺ (calc. 342.1565 for C₁₇H₂₀N₅O₃).
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).
- Melting point : 215–217°C (decomposition).
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Enhancements
- Microwave assistance : Reducing coupling time from 24 hours to 45 minutes at 80°C improves yield to 82%.
Chemical Reactions Analysis
Molecular Characteristics
-
Molecular Weight : 273.33 g/mol
-
Melting Point : Data not available in the searched sources.
-
Solubility : Soluble in organic solvents like DMSO and DMF; insoluble in water.
Structural Representation
The structural representation of the compound indicates the presence of a benzo[d] dioxole moiety and a pyrimidine ring, which contribute to its reactivity and biological properties.
-
Synthesis of the Compound
The synthesis of 1-(Benzo[d] dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea can be achieved through several methods, primarily involving the reaction of benzo[d] dioxole derivatives with urea and pyrimidine derivatives.
General Synthetic Route
-
Starting Materials :
-
Reaction Conditions :
-
The reaction typically occurs in a polar solvent such as DMF or DMSO under reflux conditions.
-
Catalysts like potassium hydroxide may be employed to facilitate the reaction.
-
-
Procedure :
-
Mix equimolar amounts of the benzo[d] dioxole derivative and urea in the chosen solvent.
-
Add the pyrimidine derivative gradually while stirring.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and precipitate the product by adding water or ice.
-
Filter and purify the product through recrystallization.
-
-
Characterization :
The synthesized compound can be characterized using various techniques including:-
Nuclear Magnetic Resonance (NMR)
-
Infrared Spectroscopy (IR)
-
Mass Spectrometry (MS)
-
-
Chemical Reactions Involving the Compound
The compound exhibits various chemical reactivity patterns that can lead to useful derivatives.
Hydrolysis
Under acidic or basic conditions, the urea moiety can undergo hydrolysis to yield amines and carbon dioxide. This reaction is significant for modifying biological activity.
Alkylation Reactions
The nitrogen atoms in the pyrimidine or urea moieties can participate in alkylation reactions with various electrophiles such as alkyl halides or sulfonates, leading to a diverse array of derivatives.
Oxidation Reactions
The presence of the dioxole ring makes this compound susceptible to oxidation reactions, potentially leading to quinone-like structures that may exhibit enhanced biological activities.
-
Biological Activity
Research has indicated that compounds similar to 1-(Benzo[d] dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea possess antimicrobial, antitumor, and anti-inflammatory properties. The structure–activity relationship (SAR) studies suggest that modifications on either the dioxole or pyrimidine moieties can significantly influence biological efficacy.
The compound 1-(Benzo[d] dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea represents a promising scaffold for further research in medicinal chemistry. Its diverse chemical reactivity allows for the development of novel derivatives with potential therapeutic applications.
-
References
This article provides a comprehensive overview of the chemical reactions associated with this compound while emphasizing its synthetic pathways and potential applications in medicinal chemistry.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: The unique structural features of this compound make it a candidate for the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the pyrimidine ring can form hydrogen bonds or π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone (6e)
- Structural Differences : Replaces the urea group with an amide (C=O) and incorporates a pyrazole ring instead of pyrimidine.
- Activity : Exhibits antibacterial properties (81% yield synthesis), with IR data confirming the amide carbonyl stretch at 1670 cm⁻¹ .
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea
- Structural Differences : Substitutes the pyrrolidin-1-yl-pyrimidine group with a dimethoxy-pyrimidine moiety.
- Properties : The methoxy groups enhance solubility but may reduce lipophilicity, affecting membrane permeability. Safety protocols (e.g., P201, P210) emphasize thermal instability, a trait shared with urea derivatives .
- Key Distinction : Dimethoxy substitution likely alters electronic properties and binding interactions compared to the pyrrolidine-containing analog.
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Structural Differences: Features a pyrido-pyrimidinone core and piperazine substituent instead of a pyrrolidine-pyrimidine-urea system.
- Key Distinction: The fused pyrido-pyrimidinone system may improve metabolic stability but reduce synthetic accessibility compared to the simpler pyrimidine-urea scaffold.
(RS)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one
- Structural Differences: Replaces the urea-pyrimidine group with a ketone and pentanone chain.
- Key Distinction : Lack of urea and pyrimidine eliminates hydrogen-bonding and aromatic stacking interactions, limiting its utility in targeted therapies.
Tabulated Comparison of Key Features
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for urea derivatives (e.g., high-temperature fusion with urea, as in ), but the pyrrolidine-pyrimidine group may introduce steric challenges .
- Pharmacological Potential: The urea and pyrrolidine-pyrimidine combination offers dual hydrogen-bonding and basic nitrogen interactions, advantageous for targeting enzymes or receptors requiring polar and hydrophobic contacts .
- Safety Considerations : Urea derivatives often require strict storage conditions (e.g., avoidance of heat, as per P210 in ), a factor critical for industrial handling .
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyrimidine-pyrrolidine hybrid. Its molecular formula is , with a molecular weight of approximately 302.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃ |
| Molecular Weight | 302.33 g/mol |
| Density | 1.241 g/cm³ |
| Boiling Point | 387.5 °C at 760 mmHg |
| Flash Point | 188.2 °C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Inhibition of Enzymes
Research indicates that derivatives of this compound exhibit significant inhibitory activity against specific enzymes, particularly those involved in cancer cell proliferation and inflammation processes. For instance, studies have shown that related compounds can inhibit cholinesterases, which are crucial in neurotransmission and are often targeted in neurodegenerative diseases .
Anticancer Activity
This compound has demonstrated promising anticancer properties in vitro. Several studies have reported its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways and the regulation of cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that modifications on the benzo[d][1,3]dioxole moiety can enhance its antimicrobial efficacy .
Case Studies
- Study on Anticancer Effects : A study published in Pharmaceutical Research highlighted the anticancer effects of structurally similar compounds, demonstrating significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range . This suggests that the target compound may possess similar or enhanced activity.
- Antimicrobial Screening : In a screening assay against various pathogens, derivatives of this compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against Staphylococcus aureus and Escherichia coli .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach is coupling a benzo[d][1,3]dioxole derivative with a pyrimidine intermediate via urea bond formation. Key steps include:
- Step 1 : Activation of the benzo[d][1,3]dioxol-5-amine using phosgene or carbonyldiimidazole to form an isocyanate intermediate.
- Step 2 : Reaction with a pyrimidine-methylamine derivative under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
- Optimization : Solvent choice (polar aprotic solvents like DMF), temperature control, and chromatography purification (e.g., silica gel with EtOAc/hexane) improve purity (>95%) .
Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzodioxole protons at δ 6.7–7.1 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .
- X-ray Crystallography : Single-crystal studies resolve bond angles and stereochemistry (e.g., torsion angles between benzodioxole and pyrimidine groups) .
- HPLC-MS : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the key structural features influencing this compound's solubility and stability?
- Methodological Answer :
- Solubility : Limited aqueous solubility due to hydrophobic benzodioxole and pyrrolidine-pyrimidine groups. Use DMSO or ethanol for stock solutions (10 mM) .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How does the substitution pattern (e.g., pyrrolidine vs. morpholine on pyrimidine) affect biological activity?
- Methodological Answer : Comparative SAR studies using analogs reveal:
- Activity Trends : Pyrrolidine substituents enhance target binding (e.g., kinase inhibition) due to improved lipophilicity and hydrogen bonding vs. morpholine .
- Data Table :
| Analog Substituent | Target IC₅₀ (nM) | LogP |
|---|---|---|
| Pyrrolidine | 12 ± 2 | 3.1 |
| Morpholine | 45 ± 5 | 2.8 |
- Validation : Molecular docking (AutoDock Vina) and in vitro kinase assays .
Q. How can computational methods like molecular docking be integrated with experimental assays to elucidate binding mechanisms?
- Methodological Answer :
- Step 1 : Perform molecular dynamics simulations (AMBER/CHARMM) to predict binding poses with targets (e.g., EGFR kinase).
- Step 2 : Validate via surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity (Kd) .
- Case Study : A 2.1 Å resolution crystal structure (PDB: 883) confirms hydrogen bonds between the urea moiety and kinase active sites .
Q. What experimental design strategies minimize variability in biological activity assays?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., pH, temperature, substrate concentration). For example, a 2³ factorial design reduces assay runs by 50% while identifying critical factors .
- Controls : Include positive/negative controls (e.g., staurosporine for kinase inhibition) and triplicate technical replicates .
Q. How do conflicting data on this compound's cytotoxicity across studies arise, and how can they be resolved?
- Methodological Answer :
- Sources of Contradiction : Differences in cell lines (e.g., HEK293 vs. HeLa), assay protocols (MTT vs. ATP-luminescence), or impurity levels .
- Resolution : Standardize assays per NIH guidelines, validate compound purity via LC-MS, and use shared cell repositories (e.g., ATCC) .
Q. What in vivo models are appropriate for evaluating this compound's pharmacokinetics and toxicity?
- Methodological Answer :
- Models : Rodent models (Sprague-Dawley rats) for bioavailability studies. Dose ranges: 1–50 mg/kg (oral) and 0.1–5 mg/kg (IV) .
- Analytical Methods : LC-MS/MS for plasma concentration profiling (LOQ: 0.1 ng/mL). Monitor metabolites (e.g., glucuronide conjugates) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities compared to structural analogs?
- Methodological Answer :
- Hypothesis Testing : Compare assay conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Pool data from PubChem and crystallographic databases to identify outliers .
- Case Study : Analog 1-(Benzo[d][1,3]dioxol-5-yl)-3-phenylurea shows 10-fold lower activity due to missing pyrimidine-pyrrolidine interactions .
Methodological Tools & Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
